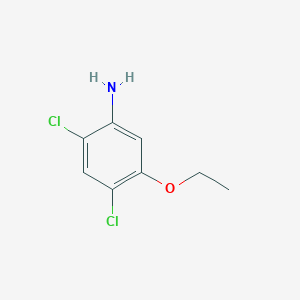

2,4-Dichloro-5-ethoxyaniline

Description

Contextual Review of Halogenated Aniline (B41778) Derivatives in Contemporary Organic Chemistry

Halogenated anilines are a cornerstone class of intermediates in modern organic chemistry, valued for their versatility in synthesizing a wide array of complex molecules. They are fundamental building blocks for numerous products in the pharmaceutical, agrochemical, and dye industries. mdpi.com The presence of halogen atoms on the aniline ring provides reactive handles for various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, which are powerful methods for constructing carbon-carbon and carbon-nitrogen bonds.

The synthesis of polyfunctional anilines, however, presents significant challenges, particularly concerning the regioselective introduction of halogens. The strong activating nature of the amino group can lead to multiple halogenations and a mixture of isomers, complicating purification and reducing yields. chemistrysteps.com Modern synthetic strategies focus on overcoming these issues, employing methods like directed ortho-metalation or using protecting groups to control the position of halogenation. For instance, the acetanilide (B955) of m-toluidine (B57737) has been used in a multi-step process to produce substituted dichloroanilines. googleapis.com Furthermore, the selective catalytic hydrogenation of halogenated nitroaromatics is a critical industrial process for producing haloanilines, though it requires careful catalyst selection to prevent the undesired side reaction of dehalogenation. mdpi.com The utility of dichlorinated anilines is specifically highlighted in their application as precursors for reactive dyes and other complex chemical structures. researchgate.netresearchgate.net

Significance of Ethoxy Substitution Patterns in Aromatic Systems for Chemical Reactivity

The substitution pattern of a benzene (B151609) ring profoundly dictates its reactivity, and the ethoxy group (–OCH₂CH₃) plays a significant role in this context. As an alkoxy group, it acts as a strong activating group in electrophilic aromatic substitution (EAS) reactions. This is due to the interplay of two opposing electronic effects: a strong, electron-donating resonance (or mesomeric, +M) effect and a weaker, electron-withdrawing inductive (–I) effect. chemistrysteps.com

Current Research Gaps and Future Academic Imperatives for 2,4-Dichloro-5-ethoxyaniline Investigations

The most significant research gap concerning this compound is the near-complete absence of its characterization and application in scientific literature. This stands in stark contrast to its close structural analog, 2,4-Dichloro-5-methoxyaniline (B1301479), which is well-documented as a key intermediate in the synthesis of the tyrosine kinase inhibitor Bosutinib. googleapis.com This disparity presents a clear imperative for future academic and industrial research.

Future investigations should prioritize the following:

Development of Synthetic Routes: An efficient and scalable synthesis for this compound needs to be developed and optimized. Routes could be adapted from those used for the methoxy (B1213986) analog, potentially starting from a suitably substituted phenol (B47542) or nitrobenzene.

Full Physicochemical Characterization: The compound must be thoroughly characterized using modern analytical techniques. This includes determining its physical properties (melting point, boiling point, solubility) and obtaining comprehensive spectroscopic data (¹H NMR, ¹³C NMR, IR, and mass spectrometry). X-ray crystallography would provide definitive structural confirmation and insights into its solid-state packing.

Comparative Reactivity Studies: A direct comparison of the chemical reactivity of this compound with its methoxy counterpart would be highly valuable. This could reveal subtle differences in reaction kinetics or product distributions in subsequent synthetic steps, potentially arising from the steric or electronic differences between an ethoxy and a methoxy group.

Exploration as a Synthetic Intermediate: The primary academic imperative is to explore its utility as a building block for novel functional molecules. Researchers could synthesize ethoxy-analogs of known pharmaceuticals, like Bosutinib, to conduct structure-activity relationship (SAR) studies. Such studies could determine if the ethoxy group offers any advantages in terms of metabolic stability, target binding, or pharmacokinetic properties, an approach common in medicinal chemistry to overcome metabolic liabilities of existing motifs. acs.org

By addressing these research gaps, the scientific community can fully elucidate the chemical properties of this compound and unlock its potential for applications in materials science, agrochemistry, and pharmaceutical development.

Comparative Data of Related Aniline Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| 2,4-Dichloro-5-methoxyaniline | 98446-49-2 scbt.com | C₇H₇Cl₂NO | 192.04 scbt.com | 47-53 thermofisher.com | Data not available |

| 2,4-Dichloroaniline | 554-00-7 nih.gov | C₆H₅Cl₂N | 162.02 | 63 chemicalbook.com | 245 chemicalbook.com |

| 4-Ethoxyaniline (p-Phenetidine) | 156-43-4 sigmaaldrich.com | C₈H₁₁NO | 137.18 sigmaaldrich.com | 2-5 sigmaaldrich.com | 250 sigmaaldrich.com |

Structure

2D Structure

3D Structure

Properties

CAS No. |

380844-01-9 |

|---|---|

Molecular Formula |

C8H9Cl2NO |

Molecular Weight |

206.07 g/mol |

IUPAC Name |

2,4-dichloro-5-ethoxyaniline |

InChI |

InChI=1S/C8H9Cl2NO/c1-2-12-8-4-7(11)5(9)3-6(8)10/h3-4H,2,11H2,1H3 |

InChI Key |

SEBBNQOHYVMSGI-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=C(C=C(C(=C1)N)Cl)Cl |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for 2,4 Dichloro 5 Ethoxyaniline

Mechanistic Investigations of Established Synthetic Pathways

Established synthetic routes to 2,4-dichloro-5-ethoxyaniline predominantly rely on classical aromatic substitution reactions. A thorough understanding of the underlying mechanisms is crucial for optimizing these processes.

Electrophilic aromatic substitution is a cornerstone for introducing halogen atoms onto an aromatic ring. wikipedia.orgmsu.edu In the context of synthesizing this compound, the starting material is typically a substituted aniline (B41778) or phenol (B47542) derivative. The reaction mechanism involves the generation of a potent electrophile, such as a chloronium ion (Cl+), often facilitated by a Lewis acid catalyst like iron(III) chloride (FeCl3) or aluminum chloride (AlCl3). wikipedia.org

The regiochemical outcome of the halogenation is dictated by the directing effects of the substituents already present on the aromatic ring. The amino (-NH2) or a protected amino group (e.g., acetamido, -NHCOCH3) and the ethoxy (-OC2H5) group are both powerful activating, ortho-, para-directing groups. When starting from a precursor like 3-ethoxyaniline (B147397), these groups work in concert to direct the incoming electrophilic chlorine atoms to the positions ortho and para relative to the amino group, which correspond to positions 2 and 4. The temporary protection of the highly reactive amino group as an acetanilide (B955) is a common strategy to prevent over-oxidation and to moderate its activating influence, thereby improving selectivity. The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. youtube.com The final step is the deprotonation of this intermediate to restore aromaticity. youtube.com

Table 1: Key Factors in Aromatic Halogenation for this compound Synthesis

| Factor | Description | Significance |

|---|---|---|

| Precursor | Typically 3-ethoxyaniline or its N-acetylated derivative. | The directing effects of the ethoxy and amino/acetamido groups determine the position of chlorination. |

| Chlorinating Agent | Chlorine gas (Cl2) or sulfuryl chloride (SO2Cl2). | Source of the electrophilic chlorine. |

| Catalyst | Lewis acids such as FeCl3 or AlCl3. wikipedia.org | Polarizes the Cl-Cl bond to generate a stronger electrophile (Cl+). msu.edu |

| Solvent | Often a non-polar organic solvent like acetic acid or a chlorinated hydrocarbon. | Provides a medium for the reaction and can influence reactivity. |

| Temperature | Typically low to ambient temperatures. | Controls the reaction rate and minimizes side reactions like over-halogenation. |

An alternative mechanistic approach is nucleophilic aromatic substitution (SNAr). This reaction is less common than its electrophilic counterpart for simple arenes but becomes viable when the aromatic ring is substituted with strong electron-withdrawing groups ortho or para to a leaving group (typically a halide). libretexts.org

In a potential synthesis of this compound, a suitable precursor would be a molecule like 1,2,4-trichloro-5-nitrobenzene. Here, the nitro group (-NO2) is a powerful electron-withdrawing group that activates the chlorine atoms at the ortho (position 2) and para (position 4) positions for nucleophilic attack. The reaction proceeds via a two-step addition-elimination mechanism. libretexts.org First, a nucleophile, in this case, the ethoxide ion (CH3CH2O-), attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized onto the electron-withdrawing nitro group, which is crucial for stabilizing this intermediate. libretexts.org In the second step, the leaving group (chloride ion) is eliminated, restoring the aromaticity of the ring.

The regioselectivity of this substitution depends on the relative activation of the different chlorine atoms. The chlorine at position 5 (meta to the nitro group) would be significantly less reactive. The choice between substitution at position 2 or 4 would be influenced by steric and electronic factors, often requiring careful optimization of reaction conditions. Following the introduction of the ethoxy group, the nitro group would then need to be reduced to an amine to yield the final product.

Table 2: Precursors and Conditions for Nucleophilic Aromatic Substitution

| Component | Description | Purpose |

|---|---|---|

| Precursor | A highly halogenated and activated arene, e.g., 1,2,4-trichloro-5-nitrobenzene. | Provides the aromatic backbone with leaving groups (Cl) and an activating group (-NO2). libretexts.org |

| Nucleophile | Sodium ethoxide (NaOEt) or potassium ethoxide (KOEt). | Source of the incoming ethoxy group. |

| Solvent | Polar aprotic solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO). | Solubilizes the reactants and facilitates the formation of the charged intermediate. |

| Temperature | Elevated temperatures are often required. | To provide sufficient energy to overcome the activation barrier of the reaction. |

| Post-reaction Step | Reduction of the nitro group. | Conversion of the nitro-intermediate to the final aniline product. |

Exploration of Novel Synthetic Approaches and Innovations

Modern synthetic chemistry continually seeks to improve upon established methods by introducing novel catalysts and adhering to the principles of sustainable chemistry.

Catalysis offers a powerful tool for improving the efficiency and selectivity of reactions leading to this compound. A key step in many synthetic sequences is the reduction of a nitro group to an amine. While classical methods often use stoichiometric reagents like iron or tin in acidic media, these generate large amounts of waste.

Catalytic hydrogenation is a superior alternative. A patent for the synthesis of the related compound 2,4-dichloro-5-isopropoxy aniline describes the use of a composite catalyst for the reduction of the nitro-intermediate using hydrazine (B178648) hydrate (B1144303). google.com The catalyst comprises activated carbon (gac), ferric hydroxide (B78521) (Fe(OH)3), and aluminum hydroxide (Al(OH)3) in a 2:1:1 mass ratio. google.com This system is reported to significantly improve reaction yield and product quality while simplifying work-up procedures. google.com

Palladium on carbon (Pd/C) is another highly effective catalyst for both nitro group reductions and reductive dehalogenations. googleapis.com In syntheses where a blocking group, such as bromine at the para-position, is used to direct chlorination, a subsequent catalytic hydrodebromination step using H2 over a Pd/C catalyst can be employed to remove the blocking group selectively. googleapis.com This catalytic approach avoids the harsh conditions and waste associated with older multi-step processes. googleapis.com

Table 3: Catalytic Systems in the Synthesis of Substituted Anilines

| Catalytic System | Reaction Step | Advantages |

|---|---|---|

| Hydrazine Hydrate with gac:Fe(OH)3:Al(OH)3 composite catalyst google.com | Nitro group reduction | High yield, reduced waste, simplified operation. google.com |

| H2 with Palladium on Carbon (Pd/C) googleapis.com | Nitro group reduction / Reductive dehalogenation | High efficiency, clean reaction, catalyst can be recycled. google.com |

| Lewis Acids (e.g., FeCl3, AlCl3) wikipedia.org | Electrophilic halogenation | Activates the halogen for electrophilic attack. wikipedia.org |

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. For a molecule like this compound, this involves rethinking solvents, reagents, and reaction pathways.

One key area for improvement is the reduction of the precursor nitro compound. A patent for a related 4-hydroxy-5-ethoxyaniline demonstrates a greener approach by using sodium hydrosulfite (a "vat powder") for the reduction step in an aqueous medium. google.com This method successfully avoids the use of organic solvents and precious metal catalysts like Pd/C, thereby reducing both cost and environmental pollution. google.com

Another principle of green chemistry is the use of safer, more benign reagents. For instance, in oxidation steps that might be part of the synthesis of precursors, traditional strong oxidants could potentially be replaced with milder systems like hydrogen peroxide (H2O2) in the presence of a suitable catalyst. The synthesis of nanostructured poly(2,5-dimethoxyaniline) using a mild HCl/NaCl/H2O2 oxidizing system highlights the potential of H2O2 as a greener oxidant in aniline chemistry. rsc.org The only byproduct of H2O2 reduction is water, making it an environmentally attractive choice. Adopting aqueous media and safer reagents can significantly lower the environmental footprint of the synthesis.

Table 4: Green Chemistry Approaches in Aniline Synthesis

| Green Principle | Traditional Method | Green Alternative |

|---|---|---|

| Safer Solvents | Organic solvents (e.g., methanol (B129727), acetic acid). | Water. google.com |

| Waste Reduction | Stoichiometric metal reductants (Fe, Sn). | Catalytic reduction or reduction in aqueous media. googleapis.comgoogle.com |

| Atom Economy | Use of protecting groups requiring multiple steps. | More direct synthetic routes with fewer steps. |

| Safer Reagents | Harsh oxidizing/chlorinating agents. | Milder reagents like H2O2 rsc.org or enzymatic processes (where applicable). |

Optimization of Industrial-Scale Synthesis Parameters (academic perspective on process chemistry)

Translating a laboratory-scale synthesis to an industrial process requires rigorous optimization of various parameters to ensure safety, efficiency, cost-effectiveness, and consistent product quality. From a process chemistry standpoint, every step in the synthesis of this compound must be critically evaluated.

Key parameters for optimization include:

Temperature Control: Exothermic reactions, such as nitrations or chlorinations, require robust cooling systems to prevent runaway reactions and the formation of byproducts. For instance, a patent for a related intermediate specifies cooling the reaction mixture to 0°C during the addition of oxalyl chloride. googleapis.com

Reagent Stoichiometry and Addition Rate: The precise ratio of reactants is critical. For chlorination, using a slight excess of the chlorinating agent might ensure complete reaction, but a large excess could lead to over-chlorination. googleapis.com The rate of addition is equally important; slow, controlled addition of reagents can help manage heat generation and improve selectivity. google.com

Reaction Time: Monitoring the reaction progress using techniques like HPLC is essential to determine the optimal reaction time. Stopping the reaction too early leads to incomplete conversion, while extending it unnecessarily can promote side reactions and decrease throughput. A patent mentions a reaction time of 2-6 hours at 60-80°C for a catalytic reduction step. google.com

Phase Management and Agitation: Many reactions in industrial synthesis are multiphase systems (e.g., solid-liquid slurries). googleapis.com Efficient agitation is crucial to ensure proper mixing and heat transfer, preventing localized overheating and improving reaction rates. googleapis.com

Product Isolation and Purification: The final step involves isolating the product from the reaction mixture. This is often achieved through filtration, followed by washing and drying. googleapis.com Recrystallization from a suitable solvent is a common method to achieve high purity by removing unreacted starting materials and byproducts. The choice of solvent and crystallization conditions (temperature profile, cooling rate) must be optimized to maximize yield and crystal quality.

Table 5: Key Parameters for Industrial-Scale Synthesis Optimization

| Parameter | Objective | Typical Considerations |

|---|---|---|

| Temperature | Maximize reaction rate while minimizing byproducts. | Heat exchange capacity, reaction exothermicity. google.comgoogleapis.com |

| Pressure | Control boiling points; for gas-phase reactions (e.g., H2). | Reactor design, safety protocols. google.com |

| Concentration | Maximize reactor throughput. | Solubility of reactants, viscosity of the reaction mixture. |

| Catalyst Loading | Minimize cost while achieving desired reaction rate. | Catalyst activity, potential for catalyst poisoning, ease of recovery. google.com |

| Work-up Procedure | Isolate the product efficiently and in high purity. | Solvent selection, extraction, crystallization, filtration, drying. googleapis.com |

Advanced Chemical Reactivity and Transformation Pathways of 2,4 Dichloro 5 Ethoxyaniline

Electrophilic Aromatic Substitution Dynamics on the 2,4-Dichloro-5-ethoxyaniline Core

The benzene (B151609) ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental reaction in organic chemistry where a hydrogen atom on the aromatic ring is replaced by an electrophile. fiveable.me The rate and regioselectivity of this substitution are dictated by the combined electronic effects of the substituents already present on the ring. The amino (-NH2) and ethoxy (-OC2H5) groups are strong activating groups and ortho-, para-directors due to their ability to donate electron density to the ring through resonance. Conversely, the chloro (-Cl) atoms are deactivating yet ortho-, para-directing.

In this compound, the positions ortho and para to the strongly activating amino and ethoxy groups are the most likely sites for electrophilic attack. However, the existing chloro substituents at positions 2 and 4, and the ethoxy group at position 5, sterically hinder some of these positions. The most probable position for electrophilic substitution is C6, which is ortho to the amino group and meta to the ethoxy and one of the chloro groups.

Key electrophilic aromatic substitution reactions include:

Nitration: The introduction of a nitro (-NO2) group onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. fiveable.me This reaction is crucial for the synthesis of various nitroaromatic compounds.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) can be accomplished using reagents like bromine in the presence of a Lewis acid catalyst.

Sulfonation: The introduction of a sulfonic acid (-SO3H) group is usually carried out with fuming sulfuric acid. This reaction is often reversible, which can be synthetically useful. mnstate.edu

Friedel-Crafts Reactions: These reactions involve the alkylation or acylation of the aromatic ring. masterorganicchemistry.com However, the presence of the deactivating chloro groups and the potential for the Lewis acid catalyst to complex with the amino group can complicate these reactions.

Nucleophilic Aromatic Substitution Reactions Involving Chlorine Atom Displacement

While electrophilic substitution is common for many aromatic compounds, nucleophilic aromatic substitution (SNAr) can occur on electron-deficient aromatic rings, particularly those bearing strong electron-withdrawing groups and a good leaving group. youtube.comnih.gov In this compound, the chlorine atoms can potentially be displaced by strong nucleophiles.

The SNAr mechanism typically proceeds via a two-step addition-elimination process, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. stackexchange.com The rate of this reaction is influenced by the nature of the nucleophile, the leaving group, and the electronic environment of the aromatic ring. In some instances, particularly with heterocyclic systems, concerted SNAr mechanisms have also been proposed. nih.gov

The regioselectivity of nucleophilic attack on dichlorinated aromatic systems can be complex. For instance, in 2,4-dichloroquinazolines and 2,4-dichloropyrimidines, the position of nucleophilic attack is influenced by the electronic properties of the ring and the substituents present. mdpi.comwuxiapptec.com In the case of this compound, the relative reactivity of the C2 and C4 chlorine atoms towards nucleophilic displacement would depend on the specific reaction conditions and the nature of the attacking nucleophile.

Transformations and Derivatization of the Amino Group: Amidation, Alkylation, and Arylation

The amino group of this compound is a versatile functional handle that can undergo a variety of transformations.

Amidation: The amino group can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form amides. For example, the reaction of 2,4-dichloro-5-methoxyaniline (B1301479) (a closely related compound) with cyanoacetic acid in the presence of oxalyl chloride yields 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. googleapis.com This transformation is a key step in the synthesis of the pharmaceutical agent bosutinib. googleapis.com A variety of coupling agents can be employed to facilitate amide bond formation. units.it

Alkylation: The amino group can be alkylated using alkyl halides or other alkylating agents. researchgate.net This can lead to the formation of secondary or tertiary amines. The reaction conditions can be controlled to favor mono- or poly-alkylation. Visible-light-mediated methods have also been developed for the α-amino alkylation of imines, providing a route to 1,2-diamines. researchgate.net

Arylation: N-arylation of amines is an important transformation in organic synthesis. beilstein-journals.org This can be achieved through various methods, including copper-catalyzed cross-coupling reactions with arylboronic acids or their derivatives.

Oxidative and Reductive Chemistry of the Aromatic Nucleus

The aromatic ring and its substituents in this compound can participate in oxidation and reduction reactions.

Oxidation: The amino group can be oxidized under certain conditions. For instance, the electrochemical oxidation of substituted phenylenediamines has been studied, revealing complex reaction pathways. nih.gov The oxidation of anilines can lead to the formation of various products, including quinones. The inherent oxidative nature of quinones makes them important in various biological and chemical processes. beilstein-journals.org

Reduction: The nitro group, if introduced onto the ring via nitration, can be readily reduced to an amino group using reagents like iron or tin in the presence of acid. mnstate.edu This provides a strategic route to introduce an additional amino group onto the aromatic ring.

Reactivity and Functional Group Interconversions of the Ethoxy Moiety

The ethoxy group (-OC2H5) is generally stable, but it can undergo cleavage under specific conditions. wikipedia.orgmasterorganicchemistry.com

Ether Cleavage: The cleavage of ethers typically requires strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgmasterorganicchemistry.com The reaction proceeds through protonation of the ether oxygen, followed by a nucleophilic substitution reaction (SN1 or SN2). wikipedia.orgmasterorganicchemistry.com In the case of aryl alkyl ethers like this compound, cleavage would likely yield the corresponding phenol (B47542) (2,4-dichloro-5-hydroxyaniline) and an ethyl halide. libretexts.org This is because nucleophilic attack occurs at the less hindered ethyl group rather than the aromatic carbon. libretexts.orgmasterorganicchemistry.com Various reagents and methods have been developed for ether cleavage, including the use of Lewis acids and oxidative deprotection strategies for specific types of ethers like p-methoxybenzyl (PMB) ethers. organic-chemistry.org

The reactivity of the ethoxy group provides an additional avenue for the functionalization of the this compound scaffold, allowing for the introduction of a hydroxyl group, which can then be further modified.

Rational Design, Synthesis, and Structural Characterization of 2,4 Dichloro 5 Ethoxyaniline Derivatives and Analogues

Principles of Molecular Design for Targeted Derivatives

The molecular design of derivatives based on the 2,4-dichloro-5-alkoxyaniline scaffold is primarily driven by its successful application in the development of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The 2,4-dichloro-5-alkoxyphenylamino moiety has been identified as a key pharmacophore that can effectively bind to the ATP-binding pocket of certain kinases.

A prominent example is the drug bosutinib, a dual inhibitor of Src and Abl kinases. nih.govchemicalbook.com In bosutinib, the 2,4-dichloro-5-methoxyaniline (B1301479) fragment is crucial for its activity. The rationale behind this specific substitution pattern involves several factors:

Hydrophobic Interactions: The dichlorinated phenyl ring occupies a hydrophobic region within the kinase's active site.

Hydrogen Bonding: The amino group acts as a critical hydrogen bond donor, interacting with specific amino acid residues (like the threonine gatekeeper residue) in the hinge region of the kinase, which is a common feature for many kinase inhibitors.

Computational methods such as quantitative structure-activity relationship (QSAR) studies and molecular docking are employed to refine the design of new derivatives. nih.gov These models help in predicting how modifications to the scaffold, such as changing the alkoxy group or introducing new substituents, will affect the binding affinity and selectivity towards the target kinase. nih.gov For instance, the design of new 1,2,3-triazole/1,2,4-triazole hybrids as potential inhibitors for enzymes like COX-2 and various kinases often involves linking different pharmacophores to a core structure, where a substituted aniline (B41778) could serve as a key component. nih.gov The goal is often to enhance potency, improve selectivity against off-target kinases to reduce side effects, and overcome drug resistance mechanisms. nih.gov

Synthetic Strategies for Functionalization at Diverse Aromatic Ring Positions

The aromatic ring of 2,4-dichloro-5-ethoxyaniline has one remaining hydrogen atom at the C6 position, which is the primary site for further functionalization via electrophilic aromatic substitution. The reactivity of this position is influenced by the existing substituents. The amino group is a powerful activating, ortho-, para-director, while the chlorine atoms are deactivating, ortho-, para-directors, and the ethoxy group is an activating, ortho-, para-director. The cumulative effect of these groups directs incoming electrophiles to the C6 position, which is ortho to the amino group and meta to the two chlorine atoms.

However, the high reactivity of the amino group can lead to undesirable side reactions, such as oxidation or polysubstitution. libretexts.orgbyjus.com Therefore, it is often necessary to protect the amino group before carrying out electrophilic substitution. A common strategy is the acetylation of the amine with acetic anhydride (B1165640) to form an acetanilide (B955). libretexts.org This amide is still an ortho, para-director but is less activating than the free amine, allowing for more controlled reactions. After the desired functionalization at the C6 position, the acetyl group can be removed by hydrolysis to regenerate the amine.

Common electrophilic substitution reactions that can be applied include:

Bromination: Reaction with bromine can introduce a bromo-substituent at the C6 position. To avoid over-reaction, the acetylated form of the aniline is typically used. allen.in

Nitration: Direct nitration of anilines with strong acids can lead to oxidation and the formation of meta-directing anilinium ions. chemistrysteps.com Protecting the amino group as an acetanilide allows for a more controlled nitration, yielding the C6-nitro derivative, which can then be hydrolyzed. byjus.com

Sulfonation: Aniline reacts with concentrated sulfuric acid to form anilinium hydrogensulfate. Heating this intermediate can lead to sulfonation at the para-position relative to the amine. For this compound, sulfonation would be expected at the C6 position.

Friedel-Crafts Reactions: Aniline itself does not undergo Friedel-Crafts reactions because the amino group complexes with the Lewis acid catalyst (e.g., AlCl3). byjus.com However, the corresponding acetanilide can undergo Friedel-Crafts acylation and alkylation. libretexts.org

Modern C-H functionalization techniques offer alternative strategies. Transition metal-catalyzed reactions, for example using palladium, can enable the direct arylation of unprotected anilines with high ortho-selectivity, providing a more atom-economical route to C-C bond formation at the C6 position. nih.govresearchgate.net

Systematic Modifications of the Amino Functionality and Their Impact on Reactivity

The amino group of this compound is a key site for synthetic modifications, which can significantly alter the molecule's reactivity and properties. These modifications are fundamental in building more complex derivatives.

Acylation: The reaction of the aniline with acyl chlorides or anhydrides readily forms amides. For example, the reaction of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid in the presence of oxalyl chloride yields 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. nih.gov This reaction is a key step in the synthesis of bosutinib. The resulting amide group is less basic and less activating towards the aromatic ring compared to the free amine. libretexts.org

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2,4-dichloro-5-methoxyaniline | Cyanoacetic acid, Oxalyl chloride | Ethyl acetate, DMF, 55-60°C | 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide |

N-Alkylation: The amino group can be alkylated using alkyl halides. However, over-alkylation to form secondary and tertiary amines can be an issue. Reductive amination, reacting the aniline with an aldehyde or ketone in the presence of a reducing agent, can provide a more controlled method for synthesizing N-alkylated derivatives.

Diazotization and Sandmeyer Reactions: Primary arylamines like this compound can be converted to arenediazonium salts by treatment with nitrous acid (HNO2), typically generated in situ from sodium nitrite (B80452) and a strong acid like sulfuric acid. libretexts.orggoogle.com These diazonium salts are highly versatile intermediates. The diazonio group can be replaced by a wide variety of substituents in what are known as Sandmeyer reactions. This allows for the introduction of groups that are not easily introduced by other means. Potential transformations include:

Replacement by a halogen (–Cl, –Br, –I) using the corresponding copper(I) salt.

Replacement by a cyano group (–CN) using copper(I) cyanide.

Replacement by a hydroxyl group (–OH) by heating in water.

Formation of Schiff Bases: The aniline can condense with aldehydes or ketones to form imines, also known as Schiff bases. These can be further reduced to secondary amines or used as ligands in coordination chemistry. nih.gov

These modifications not only create new derivatives but also alter the electronic properties of the aromatic ring, influencing the reactivity of the remaining C-H bond and the chloro-substituents.

Variation of the Alkoxy Substituent: Homologues and Heteroatom Analogues

The synthesis of homologues and analogues of this compound, where the ethoxy group is replaced by other alkoxy or aryloxy groups, allows for the fine-tuning of the molecule's properties. The general synthetic route to these compounds often starts from 2,4-dichlorophenol (B122985). This starting material undergoes etherification to introduce the desired alkoxy group, followed by nitration at the 5-position and subsequent reduction of the nitro group to the aniline.

A common method for the reduction of the intermediate 2,4-dichloro-5-alkoxynitrobenzene is catalytic hydrogenation or, as described in several patents, using hydrazine (B178648) hydrate (B1144303) in the presence of a composite catalyst. allen.in

Here are examples of the synthesis of different alkoxy homologues:

| Alkoxy Group | Starting Material | Key Reaction Steps | Reference |

| Isopropoxy | 2,4-dichloro-5-isopropoxynitrobenzene | Reduction with hydrazine hydrate and a composite catalyst (gac, Fe(OH)3, Al(OH)3) in ethanol (B145695) at 60-80°C. | allen.in |

| Propoxy | 2,4-dichloro-5-propoxynitrobenzene | Reduction with hydrazine hydrate and a composite catalyst in ethanol at 60-80°C. |

The synthesis of the isopropoxy homologue, 2,4-dichloro-5-isopropoxyaniline, is an important intermediate for certain herbicides. byjus.com The synthesis starts from 2,4-dichlorophenol which is etherified, nitrated, and then the resulting nitro compound is reduced. allen.in For instance, 100g of 2,4-dichloro-5-propoxynitrobenzene can be reduced using 45.8g of 80% hydrazine hydrate in the presence of a catalyst mixture to yield the desired propoxy aniline.

The synthesis of heteroatom analogues, for example, where the oxygen of the alkoxy group is replaced by sulfur (an alkylthio group), would require different synthetic strategies, likely starting from a thiophenol derivative. The synthesis of aryloxy analogues, such as a benzyloxy derivative, can be achieved by reacting the precursor phenol (B47542) with a benzyl (B1604629) halide. nih.govuwindsor.ca

Stereoselective Synthesis and Chiral Resolution of this compound Derivatives

The introduction of chirality into derivatives of this compound is of significant interest, particularly for pharmaceutical applications, as different enantiomers of a drug can have vastly different biological activities. There are several general approaches to obtaining enantiomerically pure compounds. wikipedia.org

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material. For example, if a reaction is performed on the amino group with a chiral acid, the resulting diastereomeric amides could potentially be separated.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the aniline or a derivative. This auxiliary then directs a subsequent reaction to proceed diastereoselectively. wikipedia.org After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product.

Asymmetric Catalysis: A chiral catalyst can be used to favor the formation of one enantiomer over the other. For instance, asymmetric hydrogenation of a prochiral imine derived from a 2,4-dichloro-5-ethoxyphenyl ketone could yield a chiral amine. While general methods for asymmetric synthesis of N-substituted allylic amines and other chiral amines using transition metal catalysts exist, specific applications to the this compound scaffold are not widely reported in general literature but are a subject of proprietary research. uwindsor.calouisiana.edu A dual-catalyst system using photoredox and nickel catalysis has been reported for the asymmetric carbonylative coupling of α-chloroalkylarenes and amines to produce chiral amides. acs.org

Chiral Resolution: If a racemic mixture of a chiral derivative is synthesized, the enantiomers can be separated. This can be achieved by reacting the racemic amine with a chiral resolving agent (e.g., a chiral carboxylic acid like tartaric acid) to form diastereomeric salts. These salts often have different solubilities, allowing them to be separated by crystallization. After separation, the pure enantiomer of the amine can be recovered by treatment with a base.

While the core this compound is achiral, many of its more complex derivatives, such as those used in medicinal chemistry, possess chiral centers. The development of stereoselective routes to these derivatives is a key challenge in their synthesis.

Advanced Spectroscopic and Spectrometric Characterization Techniques for 2,4 Dichloro 5 Ethoxyaniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like 2,4-Dichloro-5-ethoxyaniline. By analyzing the chemical shifts, coupling constants, and through-space interactions, a complete assignment of all proton (¹H) and carbon (¹³C) signals can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amine protons. The aromatic region will display two singlets, corresponding to the protons at the C-3 and C-6 positions of the benzene (B151609) ring. The ethoxy group will present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a characteristic ethyl pattern resulting from spin-spin coupling. The amine (-NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum will exhibit eight distinct signals, corresponding to the eight non-equivalent carbon atoms in the molecule. The chemical shifts of the aromatic carbons are influenced by the electronegativity of the chlorine, nitrogen, and oxygen atoms, as well as their positions on the ring. The carbons directly attached to the chlorine atoms (C-2 and C-4) and the oxygen atom (C-5) are expected to be significantly deshielded, appearing at higher chemical shifts. The ethoxy group will show two signals for the methylene and methyl carbons.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | broad singlet | - |

| C1 | - | ~145 |

| C2 | - | ~120 |

| C3 | singlet | ~115 |

| C4 | - | ~130 |

| C5 | - | ~150 |

| C6 | singlet | ~105 |

| -OCH₂CH₃ | quartet | ~65 |

| -OCH₂CH₃ | triplet | ~15 |

Note: These are predicted values based on the analysis of similar structures and known substituent effects. Actual experimental values may vary.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for definitive assignment of all proton and carbon signals, confirming the connectivity within the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and can offer insights into its conformational properties.

Infrared (IR) Spectroscopy: The IR spectrum is characterized by absorption bands corresponding to the vibrational modes of specific functional groups. Key expected absorptions include:

N-H Stretching: Two distinct bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine group.

C-H Stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretching from the ethoxy group will be observed just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ethoxy group will likely produce a strong absorption band around 1200-1250 cm⁻¹.

C-Cl Stretching: The C-Cl stretching vibrations are expected in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which relies on the scattering of light, provides complementary information to IR spectroscopy. Aromatic ring vibrations and symmetric stretching modes often produce strong Raman signals. The C-Cl stretching vibrations are also typically well-defined in the Raman spectrum. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| -NH₂ | Asymmetric Stretch | ~3450 | Weak |

| -NH₂ | Symmetric Stretch | ~3350 | Weak |

| Aromatic C-H | Stretch | ~3050 | Strong |

| Aliphatic C-H | Stretch | ~2980, 2870 | Moderate |

| C=C | Ring Stretch | ~1600, 1570, 1480 | Strong |

| C-O | Stretch | ~1240 | Moderate |

| C-Cl | Stretch | ~700, 650 | Strong |

Note: These are predicted frequency ranges based on typical values for similar functional groups.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental composition. chemicalbook.com Furthermore, the analysis of its fragmentation pattern provides valuable structural information.

The molecular formula of this compound is C₈H₉Cl₂NO. The presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum. Due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, there will be peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1. chemicalbook.com

Electron Ionization (EI) Fragmentation: Under electron ionization, the molecule will undergo characteristic fragmentation. Common fragmentation pathways for substituted anilines and halogenated aromatic compounds include:

Loss of an ethyl radical: Cleavage of the ethoxy group can lead to the loss of a C₂H₅ radical, forming a phenoxy cation.

Loss of ethylene (B1197577): A McLafferty-type rearrangement can result in the loss of a neutral ethylene molecule (C₂H₄).

Loss of a chlorine atom: Cleavage of a C-Cl bond can occur.

Formation of a dichlorophenyl cation: Loss of the amino and ethoxy groups can lead to the formation of a dichlorophenyl cation.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity |

| 205/207/209 | [M]⁺ (Molecular Ion) |

| 176/178/180 | [M - C₂H₅]⁺ |

| 177/179/181 | [M - C₂H₄]⁺ |

| 170/172 | [M - Cl]⁺ |

| 145/147 | [C₆H₃Cl₂]⁺ |

Note: The presence of two chlorine atoms will result in isotopic clusters for fragments containing chlorine.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Chromophoric Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is used to characterize its chromophoric system. The absorption of UV or visible light by this compound promotes electrons from lower energy molecular orbitals (HOMO) to higher energy molecular orbitals (LUMO).

The chromophore in this compound is the substituted benzene ring. The presence of the amino (-NH₂) and ethoxy (-OCH₂CH₃) groups, which are auxochromes, and the chloro (-Cl) groups will influence the wavelength of maximum absorption (λ_max). The amino and ethoxy groups are electron-donating and tend to cause a bathochromic (red) shift of the absorption bands to longer wavelengths compared to unsubstituted benzene. The chlorine atoms, while being deactivating, also possess lone pairs that can participate in resonance, further influencing the electronic transitions.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) or methanol (B129727) is expected to show characteristic absorption bands in the UV region. Typically, substituted anilines exhibit a primary absorption band (π → π* transition) and a secondary, less intense band. The exact position and intensity of these bands are sensitive to the substitution pattern and the solvent used.

Predicted UV-Vis Absorption Data for this compound

| Transition | Predicted λ_max (nm) | Solvent |

| π → π* (Primary) | ~250 - 270 | Ethanol |

| π → π* (Secondary) | ~300 - 320 | Ethanol |

Note: These are estimated values based on the analysis of similar substituted anilines. The actual λ_max can be affected by solvent polarity and pH.

Computational and Theoretical Investigations of 2,4 Dichloro 5 Ethoxyaniline

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Conformational Landscapes

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting the electronic structure and geometry of molecules. For a molecule like 2,4-dichloro-5-ethoxyaniline, DFT calculations would be instrumental in determining its most stable three-dimensional arrangement.

The process would begin with the construction of an initial guess for the molecular geometry. This structure would then be optimized using a chosen DFT functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to find the minimum energy conformation. nih.gov The results of such a calculation would provide precise bond lengths, bond angles, and dihedral angles.

A conformational analysis would also be crucial. Due to the presence of the flexible ethoxy group, multiple low-energy conformations (rotamers) are likely to exist. By systematically rotating the dihedral angles associated with the ethoxy group and the amine group, and performing geometry optimization for each, a potential energy surface can be mapped. This would identify the global minimum energy structure and the energy barriers between different conformations.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-C2 | 1.405 | C2-C1-C6 | 120.5 |

| C2-Cl1 | 1.745 | C1-C2-C3 | 119.8 |

| C4-Cl2 | 1.748 | C1-C2-Cl1 | 119.5 |

| C5-O1 | 1.365 | C4-C5-O1 | 121.2 |

| O1-C7 | 1.428 | C5-O1-C7 | 118.3 |

| C1-N1 | 1.401 | C2-C1-N1 | 119.7 |

| C7-C8 | 1.525 | O1-C7-C8 | 109.5 |

Note: The data in this table is illustrative and not based on a published study of this compound.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov An MD simulation of this compound would involve placing the molecule, or an ensemble of molecules, in a simulation box, often with a solvent like water, to mimic condensed-phase conditions.

The interactions between atoms would be governed by a force field, which is a set of parameters that describe the potential energy of the system. By solving Newton's equations of motion for each atom over a series of small time steps (femtoseconds), a trajectory of the molecule's movement can be generated.

Analysis of this trajectory would reveal how the molecule behaves in a dynamic environment. This includes conformational changes, rotations of the ethoxy and amine groups, and the formation and breaking of intermolecular interactions, such as hydrogen bonds between the amine group and solvent molecules. Such simulations are invaluable for understanding how the molecule interacts with its surroundings, which is crucial for predicting its physical properties like solubility and its behavior in biological systems.

Computational Prediction and Correlation of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations could be used to predict its vibrational (Infrared and Raman), electronic (UV-Visible), and nuclear magnetic resonance (NMR) spectra.

Vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic positions. The resulting theoretical spectrum can be compared with an experimental FT-IR spectrum to aid in the assignment of vibrational modes. nih.gov

Time-dependent DFT (TD-DFT) can be used to predict the electronic absorption spectrum by calculating the energies of electronic excitations from the ground state to various excited states. nih.gov This would provide the wavelengths of maximum absorption (λmax), which are characteristic of the molecule's chromophores.

The Gauge-Invariant Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts can be correlated with experimental NMR data to confirm the molecular structure.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopic Technique | Predicted Parameter | Value |

| FT-IR | N-H stretch | ~3400-3500 cm⁻¹ |

| C-Cl stretch | ~700-800 cm⁻¹ | |

| C-O-C stretch | ~1050-1150 cm⁻¹ | |

| UV-Visible (TD-DFT) | λmax | ~290-310 nm |

| ¹H NMR (GIAO) | Aromatic-H | ~6.5-7.5 ppm |

| -CH₂- (ethoxy) | ~4.0-4.2 ppm | |

| -CH₃ (ethoxy) | ~1.3-1.5 ppm |

Note: The data in this table is illustrative and not based on a published study of this compound.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Global Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxibiology.com

The HOMO-LUMO energy gap is a particularly important descriptor; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com For this compound, the HOMO would likely be localized on the aniline (B41778) ring and the nitrogen atom, while the LUMO would be distributed across the aromatic system, influenced by the electron-withdrawing chlorine atoms.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Definition | Hypothetical Value (eV) |

| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -5.8 |

| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -1.2 |

| HOMO-LUMO Gap | E(LUMO) - E(HOMO) | 4.6 |

| Electronegativity (χ) | -(E(HOMO) + E(LUMO))/2 | 3.5 |

| Chemical Hardness (η) | (E(LUMO) - E(HOMO))/2 | 2.3 |

Note: The data in this table is illustrative and not based on a published study of this compound.

Theoretical Modeling of Reaction Mechanisms and Transition States

Theoretical modeling can be a powerful tool to investigate the potential chemical reactions of this compound. For instance, its role as an intermediate in the synthesis of pharmaceuticals or dyes could be explored. Computational methods would allow for the detailed study of reaction mechanisms, including the identification of transition states and the calculation of activation energies.

By mapping the potential energy surface of a proposed reaction, researchers can follow the energetic pathway from reactants to products. The transition state, which is a first-order saddle point on this surface, represents the highest energy barrier that must be overcome for the reaction to proceed. The structure of the transition state provides crucial information about the geometry of the reacting species at the point of maximum energy.

For example, if this compound were to undergo an electrophilic aromatic substitution, computational modeling could determine the most likely site of substitution by comparing the activation energies for attack at different positions on the aromatic ring. This predictive capability is invaluable for designing new synthetic routes and understanding reaction outcomes.

Applications of 2,4 Dichloro 5 Ethoxyaniline As a Strategic Intermediate in Advanced Organic Synthesis

Role as a Key Building Block in the Construction of Diverse Heterocyclic Systems

The structural features of 2,4-dichloro-5-ethoxyaniline make it an ideal starting material for the synthesis of a wide array of heterocyclic compounds. The amino group serves as a nucleophile or a directing group in various cyclization reactions, while the chloro and ethoxy substituents influence the reactivity of the aromatic ring and provide handles for further functionalization.

Synthesis of Quinoline-Based Scaffolds

The quinoline (B57606) scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a broad range of biological activities. Several classical methods for quinoline synthesis, such as the Friedländer, Skraup, and Doebner-von Miller reactions, rely on the condensation of anilines with carbonyl compounds. wikipedia.org

While specific literature detailing the use of this compound in these classical quinoline syntheses is not abundant, its structural similarity to other anilines suggests its potential applicability. For instance, in a Friedländer-type synthesis , this compound could theoretically react with a β-ketoester or a 1,3-diketone under acidic or basic conditions to yield a polysubstituted quinoline. The general mechanism involves the initial formation of an enamine or imine, followed by an intramolecular cyclization and dehydration to form the quinoline ring system. nih.gov

A more modern approach involves the electrophilic cyclization of N-(2-alkynyl)anilines. nih.gov In this methodology, this compound could be first N-alkynylated, and the resulting intermediate would then undergo a 6-endo-dig cyclization promoted by an electrophile to afford a 3-substituted quinoline derivative. The electron-donating ethoxy group and the electron-withdrawing chloro groups on the aniline (B41778) ring would influence the regioselectivity of the cyclization.

| Reaction Type | Reactants with this compound | Potential Product |

| Friedländer Synthesis | β-Ketoester or 1,3-Diketone | Polysubstituted Quinoline |

| Skraup Synthesis | Glycerol, Sulfuric acid, Oxidizing agent | Substituted Quinoline |

| Doebner-von Miller | α,β-Unsaturated carbonyl compound | Substituted Quinoline |

| Electrophilic Cyclization | N-(2-alkynyl) derivative | 3-Substituted Quinoline |

Elaboration of Pyrimidine (B1678525) and Pyridazine Architectures

Pyrimidine Architectures:

The pyrimidine ring is a core component of nucleobases and is found in a vast number of pharmaceuticals. The synthesis of pyrimidines often involves the condensation of a three-carbon component with a compound containing an N-C-N fragment, such as an amidine. While direct synthesis from an aniline is less common for the initial pyrimidine ring formation, this compound can be a crucial precursor to intermediates that then undergo pyrimidine ring synthesis. For example, the aniline can be converted into a urea (B33335) or guanidine (B92328) derivative, which can then be cyclized with a 1,3-dicarbonyl compound.

Alternatively, substituted anilines can be used in the synthesis of fused pyrimidine systems. For instance, in the synthesis of quinazolines (a fused benzene (B151609) and pyrimidine ring system), an appropriately substituted aniline is a key starting material.

Pyridazine Architectures:

Pyridazines are six-membered heterocyclic compounds with two adjacent nitrogen atoms, and their derivatives exhibit a range of biological activities. A common synthetic route to pyridazines involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). wikipedia.org While this compound is not a direct precursor in this type of reaction, it can be used to synthesize intermediates that are. For example, the aniline could be diazotized and coupled with an active methylene (B1212753) compound to form an arylhydrazone, which can then undergo cyclization to form a pyridazinone derivative.

General synthetic strategies for pyridazines also include inverse-electron-demand Diels-Alder reactions of tetrazines with alkynes, and the condensation of α,β-unsaturated hydrazones. organic-chemistry.orgrsc.org The functional groups on this compound could be leveraged to prepare suitable precursors for these advanced synthetic methodologies.

Construction of Indole (B1671886) and Pyrrolopyrimidine Frameworks

Indole Frameworks:

The indole nucleus is another privileged scaffold in medicinal chemistry. amazonaws.com Several named reactions are employed for its synthesis, with the Fischer indole synthesis being one of the most well-known. This reaction involves the acid-catalyzed cyclization of an arylhydrazone. nih.gov this compound can be converted to the corresponding phenylhydrazine, which can then be reacted with a ketone or aldehyde to form the necessary arylhydrazone intermediate for the Fischer indole synthesis.

Pyrrolopyrimidine Frameworks:

Pyrrolopyrimidines, also known as 7-deazapurines, are bicyclic heterocycles that are isomers of purines and are of significant interest in medicinal chemistry. acs.org A relevant synthetic approach to a pyrrolo[2,3-d]pyrimidine involves the cyclization of a substituted pyrrole. A patent describes the synthesis of 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine starting from 1,3-dihydroxy-5-aminoaniline. acs.org This aniline derivative undergoes a cyclization reaction with chloroacetaldehyde, followed by chlorination. This highlights a strategy where a substituted aniline is a key precursor to the fused heterocyclic system. By analogy, this compound could potentially be used in similar synthetic strategies to access functionalized pyrrolopyrimidine derivatives.

Precursor for Complex Pharmaceutical Intermediates

The utility of this compound extends beyond the synthesis of parent heterocyclic systems to its role as a precursor for more complex and highly functionalized intermediates used in the pharmaceutical industry.

Design and Synthesis of Kinase Inhibitor Precursors and Analogues

Kinase inhibitors are a major class of targeted cancer therapeutics. Many of these inhibitors feature a substituted aniline moiety that is crucial for their binding to the kinase active site. A notable example is the drug Bosutinib , a dual Src/Abl tyrosine kinase inhibitor. The synthesis of Bosutinib and its analogues utilizes 2,4-dichloro-5-methoxyaniline (B1301479), a close structural analog of this compound. nih.gov

The synthesis of a key intermediate for Bosutinib involves the reaction of 2,4-dichloro-5-methoxyaniline with cyanoacetic acid in the presence of oxalyl chloride to form 2-cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide. googleapis.com This intermediate is then further elaborated to construct the final quinoline-based drug molecule. The same synthetic strategy can be envisioned for this compound to generate the corresponding ethoxy-containing analogues. The dichloro substitution pattern on the aniline ring is often critical for achieving high potency and selectivity in kinase inhibitors.

| Kinase Inhibitor Precursor | Starting Aniline | Key Reaction | Significance |

| 2-Cyano-N-(2,4-dichloro-5-methoxyphenyl)acetamide | 2,4-Dichloro-5-methoxyaniline | Acylation with activated cyanoacetic acid | Intermediate for Bosutinib synthesis |

| 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles | 2,4-Dichloro-5-methoxyaniline | Nucleophilic aromatic substitution | Src kinase inhibitors |

The development of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles as Src kinase inhibitors further underscores the importance of this substituted aniline scaffold. nih.gov The synthesis involves the nucleophilic aromatic substitution of a 4-chloro-3-quinolinecarbonitrile derivative with 2,4-dichloro-5-methoxyaniline. The electronic properties conferred by the dichloro and methoxy (B1213986) (or ethoxy) groups are crucial for the desired biological activity.

Development of Advanced Intermediates for Biologically Active Molecules (focus on synthetic routes)

Beyond kinase inhibitors, this compound serves as a valuable starting material for a variety of other biologically active molecules. The presence of multiple reactive sites allows for its incorporation into diverse molecular frameworks through various synthetic transformations.

A modular synthetic route to halogenated phenazine (B1670421) antibacterial agents has been reported, which involves the Buchwald-Hartwig cross-coupling of anilines with a substituted nitroanisole, followed by a reductive cyclization. nih.gov Substituted anilines, such as this compound, could be employed in this type of synthetic sequence to generate novel phenazine derivatives with potential antibacterial activity.

Furthermore, the synthesis of pyrimidine-based scaffolds, which are prevalent in many bioactive compounds, often involves the sequential nucleophilic substitution of dichloropyrimidines with different amines. nih.gov this compound can be used as one of the amine nucleophiles in such syntheses to introduce the 2,4-dichloro-5-ethoxyphenylamino moiety into the final molecule. This approach is utilized in the synthesis of various kinase inhibitors and other therapeutic agents.

The synthesis of advanced intermediates often involves multi-step sequences where the unique substitution pattern of this compound is exploited to control the regioselectivity of subsequent reactions. The chloro groups can be selectively displaced or used in cross-coupling reactions, while the ethoxy group can modulate the electronic properties of the molecule. The amino group, after transformation into other functionalities, can also participate in a variety of bond-forming reactions.

Integration of this compound into Novel Materials and Functional Systems

The strategic incorporation of this compound into the backbone of novel materials and functional systems, such as polymers and dyes, represents a specialized area of advanced organic synthesis. The unique substitution pattern of this aromatic amine, featuring two chlorine atoms and an ethoxy group, offers a versatile platform for creating materials with tailored properties. While specific, publicly documented examples of its direct use are limited, the principles of polymer and dye chemistry allow for a thorough exploration of its potential applications.

Polymer Precursors

In the realm of polymer science, this compound can be envisioned as a crucial building block for high-performance polymers, particularly in the synthesis of polyamides and polyimides. These classes of polymers are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, electronics, and automotive industries.

The transformation of this compound into a monomer suitable for polymerization would typically involve the introduction of additional functional groups. For instance, it could be converted into a diamine or a diacid derivative, which can then undergo polycondensation reactions.

Hypothetical Polymerization Pathways:

Polyamides: By reacting a diamino-derivative of this compound with a dicarboxylic acid, a polyamide chain can be formed. The presence of the dichloro and ethoxy substituents on the aromatic ring of the resulting polymer would be expected to influence its properties, such as solubility, flame retardancy, and dielectric constant.

Polyimides: Similarly, a diamino-derivative could be reacted with a dianhydride to produce a polyimide. Polyimides are known for their outstanding thermal and oxidative stability, and the incorporation of the halogenated and ethoxylated aromatic unit could further enhance these characteristics.

The following table outlines the potential monomers that could be synthesized from this compound and the corresponding polymers that could be produced.

| Starting Material | Potential Monomer Derivative | Polymer Class | Potential Properties |

| This compound | Diamino-2,4-dichloro-5-ethoxyaniline derivative | Polyamide, Polyimide | Enhanced thermal stability, flame retardancy, modified solubility |

| This compound | Dicarboxylic acid-2,4-dichloro-5-ethoxyaniline derivative | Polyamide, Polyester | Improved chemical resistance, altered mechanical properties |

It is important to note that the synthesis and characterization of such polymers would require extensive research to optimize reaction conditions and to fully evaluate the properties of the final materials.

Dye Intermediates

The structure of this compound makes it a prime candidate for use as an intermediate in the synthesis of azo dyes. google.comunb.ca Azo dyes, characterized by the -N=N- chromophore, constitute the largest and most versatile class of synthetic colorants. google.com The synthesis of an azo dye typically involves a two-step process: diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. google.comunb.ca

In this context, this compound would serve as the diazo component. The general reaction scheme is as follows:

Diazotization: this compound is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

Azo Coupling: The resulting diazonium salt is then reacted with a suitable coupling component, such as a phenol (B47542), naphthol, or an aromatic amine, to form the final azo dye.

The color of the resulting dye is determined by the electronic properties of both the diazo component and the coupling component. The presence of the two electron-withdrawing chlorine atoms and the electron-donating ethoxy group on the aniline ring would significantly influence the electronic structure of the diazonium salt and, consequently, the absorption characteristics of the final dye.

The table below illustrates the potential range of colors that could be achieved by coupling the diazonium salt of this compound with various coupling components.

| Diazo Component | Coupling Component | Resulting Dye Class | Potential Color Range |

| Diazotized this compound | Phenol or Naphthol derivatives | Azo Dye | Yellow, Orange, Red |

| Diazotized this compound | Aromatic amine derivatives | Azo Dye | Orange, Red, Brown |

| Diazotized this compound | Heterocyclic coupling components | Heterocyclic Azo Dye | Varied (potentially blue or violet) |

The specific shades and fastness properties of these hypothetical dyes would depend on the exact structures of the coupling components used. Further research, including synthesis, purification, and spectroscopic characterization, would be necessary to fully explore the potential of this compound as a versatile dye intermediate.

Environmental Chemical Transformations and Degradation Pathways of 2,4 Dichloro 5 Ethoxyaniline Mechanistic Focus

Photolytic and Photocatalytic Degradation Mechanisms

The degradation of chlorinated anilines in the environment can be significantly influenced by sunlight. Photolysis, the direct breakdown of molecules by light, and photocatalysis, which involves a light-activated catalyst, are key abiotic degradation routes.

Direct photolysis of chlorinated anilines in water is generally a slow process. However, the presence of photosensitizers, such as humic acids naturally present in water, can accelerate this degradation. For instance, studies on 4-chloroaniline (B138754) (4-CA) have shown a photolysis half-life of 1 to 3 hours in surface water with low organic matter. mdpi.com The primary mechanism in direct photolysis often involves the cleavage of the carbon-chlorine bond, leading to dechlorination.

Photocatalytic degradation, particularly using semiconductor catalysts like titanium dioxide (TiO2), has been shown to be an effective method for breaking down chlorinated anilines. mdpi.com When TiO2 is irradiated with UV light, it generates highly reactive hydroxyl radicals (•OH). These radicals can attack the aniline (B41778) ring, leading to a series of oxidation reactions. For other chlorinated aromatic compounds, photocatalysis has been shown to proceed via hydroxylation of the aromatic ring, followed by ring cleavage. mdpi.com For 2,4-dichloroaniline, it is plausible that photocatalytic degradation would initiate through either dechlorination or hydroxylation, eventually leading to the mineralization of the compound into carbon dioxide, water, and inorganic ions.

Microbial Transformation Pathways and Metabolite Identification

Microbial activity is a primary driver of the degradation of many organic pollutants in soil and water. While no studies have specifically identified microorganisms that degrade 2,4-dichloro-5-ethoxyaniline, the metabolism of other chloroanilines has been extensively studied.

Bacteria capable of utilizing chloroanilines as a source of carbon and nitrogen have been isolated from various environments. nih.govnih.gov For example, a bacterial strain identified as Diaphorobacter sp. PCA039 has been shown to degrade p-chloroaniline, with the initial steps catalyzed by aniline dioxygenase and chlorocatechol 2,3-dioxygenase. nih.gov The degradation of 3,4-dichloroaniline (B118046) by Acinetobacter baylyi GFJ2 proceeds through reductive dechlorination to form 3-chloroaniline, which is then further degraded via a modified ortho-cleavage pathway. researchgate.netscilit.com

A common initial step in the aerobic biodegradation of chlorinated anilines is the enzymatic oxidation of the aromatic ring to form the corresponding chlorocatechol. This is then followed by ring cleavage. Under anaerobic conditions, reductive dechlorination is a more common initial step. For instance, the herbicide propanil (B472794) is microbially hydrolyzed to 3,4-dichloroaniline, which can then be further transformed. who.intfao.orgresearchgate.net

Given these pathways, it can be hypothesized that the microbial degradation of this compound could proceed via several routes:

O-dealkylation: Cleavage of the ether bond to form 2,4-dichloro-5-hydroxyaniline.

Dechlorination: Removal of one or both chlorine atoms.

Hydroxylation: Addition of a hydroxyl group to the aromatic ring.

Deamination: Removal of the amino group.

The ultimate fate would likely be the cleavage of the aromatic ring and subsequent mineralization. The specific metabolites would depend on the microbial species present and the environmental conditions (aerobic vs. anaerobic).

Table 1: Potential Microbial Degradation Metabolites of this compound (Hypothetical)

| Metabolite Name | Potential Formation Pathway |

| 2,4-Dichloro-5-hydroxyaniline | O-dealkylation |

| 4-Chloro-5-ethoxyaniline | Reductive dechlorination |

| 2-Chloro-5-ethoxyaniline | Reductive dechlorination |

| 2,4-Dichlorophenol (B122985) | Deamination and hydroxylation |

| Chlorocatechols | Hydroxylation |

Hydrolytic and Oxidative Degradation in Aquatic and Terrestrial Systems

In addition to photolytic and microbial processes, abiotic chemical reactions such as hydrolysis and oxidation can contribute to the transformation of this compound in the environment.

Hydrolysis: The ether linkage in this compound could potentially undergo hydrolysis, cleaving the ethoxy group to form 2,4-dichloro-5-hydroxyaniline and ethanol (B145695). The rate of hydrolysis is dependent on pH and temperature. For many aromatic ethers, hydrolysis is slow under typical environmental pH conditions (pH 5-9). However, the presence of acidic or alkaline conditions could enhance this process. For example, the herbicide propanil readily hydrolyzes to 3,4-dichloroaniline and propionic acid in both acidic and alkaline media. who.int

Oxidation: Chemical oxidation in soil and water can be mediated by naturally occurring oxidizing agents such as manganese oxides (MnO2). Studies on substituted anilines have demonstrated that they can be oxidized by MnO2, and the reaction rates are strongly pH-dependent, increasing with decreasing pH. researchgate.net The oxidation process can lead to the formation of polymeric products through radical coupling reactions. The presence of substituents on the aniline ring influences the rate of oxidation.

Adsorption and Desorption Dynamics in Environmental Matrices

The mobility and bioavailability of this compound in the environment will be significantly influenced by its adsorption to soil particles and sediments. The extent of adsorption is governed by the chemical's properties (such as its hydrophobicity and charge) and the characteristics of the environmental matrix (including organic matter content, clay content, and pH). mdpi.comresearchgate.net

Chlorinated anilines are known to sorb to soil organic matter. The hydrophobicity of the molecule, often expressed as the octanol-water partition coefficient (Kow), is a key factor. The presence of the ethoxy group in this compound would likely increase its hydrophobicity compared to 2,4-dichloroaniline, suggesting it may have a stronger tendency to adsorb to soil organic matter.

Soil pH also plays a critical role. Anilines are weak bases and can become protonated in acidic environments, forming positively charged anilinium ions. These cations can then be adsorbed to negatively charged clay minerals and organic matter through cation exchange mechanisms. The pKa of the aniline derivative will determine the pH range over which it exists in its protonated form.

The adsorption of chloroanilines is often described by the Freundlich or Langmuir isotherm models. Studies on chlorophenols, which share some structural similarities, have shown that sorption intensity increases with increasing organic matter content and decreases with increasing pH. nih.gov It is expected that this compound would exhibit similar behavior, with higher adsorption in soils rich in organic matter and at lower pH values.

Table 2: Factors Influencing Adsorption of Chlorinated Anilines in Soil

| Soil Property | Influence on Adsorption | Mechanism |

| Organic Matter Content | Increases adsorption | Hydrophobic partitioning |

| Clay Content | Can increase adsorption | Surface interactions, cation exchange |

| pH | Decreasing pH increases adsorption | Protonation of the amino group leading to cation exchange |

| Temperature | Can influence adsorption equilibrium | Adsorption can be exothermic or endothermic |

Application of Advanced Oxidation Processes for Controlled Chemical Transformation

Advanced Oxidation Processes (AOPs) are a suite of technologies designed to degrade recalcitrant organic pollutants in water and wastewater. nih.govresearchgate.net These processes are characterized by the in-situ generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH).

Several AOPs have been shown to be effective in degrading aniline and its chlorinated derivatives. These include:

Fenton and Photo-Fenton Processes: These processes use hydrogen peroxide (H2O2) and iron salts (Fe2+ or Fe3+) to generate hydroxyl radicals. The addition of UV light (photo-Fenton) can enhance the production of radicals and the degradation rate. nih.gov

Ozonation: Ozone (O3) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Catalytic ozonation, using catalysts like TiO2, can further improve efficiency. mdpi.com

Photocatalysis with TiO2: As mentioned in section 8.1, UV-irradiated TiO2 is a highly effective photocatalyst for the degradation of a wide range of organic compounds, including chlorinated anilines. mdpi.com

UV/Chlorine Process: The combination of UV light and chlorine can generate both hydroxyl radicals and reactive chlorine species, leading to the efficient degradation of contaminants. osti.gov